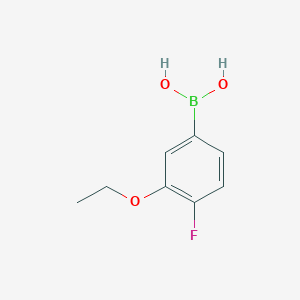

3-Ethoxy-4-fluorophenylboronic acid

Description

The exact mass of the compound 3-Ethoxy-4-fluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethoxy-4-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMLTGCYDPORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659388 | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-65-4 | |

| Record name | B-(3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethoxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethoxy-4-fluorophenylboronic acid, a key building block in modern organic synthesis. The document details a robust and scalable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and offers a thorough guide to the analytical techniques required for comprehensive characterization. This guide is intended to serve as a practical resource for researchers in drug discovery and development, as well as for synthetic chemists seeking to employ this versatile reagent in their work.

Introduction: The Significance of 3-Ethoxy-4-fluorophenylboronic Acid

3-Ethoxy-4-fluorophenylboronic acid (CAS No: 900174-65-4) is a substituted arylboronic acid that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.

The strategic placement of the ethoxy and fluoro substituents on the phenyl ring imparts unique electronic and steric properties to the molecule. The fluorine atom, with its high electronegativity, can modulate the pKa of the boronic acid and influence the metabolic stability and binding affinity of downstream drug candidates. The ethoxy group can participate in hydrogen bonding and alter the lipophilicity of the molecule. These features make 3-Ethoxy-4-fluorophenylboronic acid a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

This guide will provide a detailed, field-proven protocol for the synthesis of this important building block, followed by a comprehensive analysis of its characteristic spectral data.

Synthesis of 3-Ethoxy-4-fluorophenylboronic Acid: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of 3-Ethoxy-4-fluorophenylboronic acid is most efficiently achieved through a lithiation-borylation sequence starting from a readily available haloaromatic precursor. This method offers high yields and a straightforward purification process.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Starting Material: 1-Bromo-3-ethoxy-4-fluorobenzene (or a similarly substituted precursor) Reagents:

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-3-ethoxy-4-fluorobenzene (1.0 eq) dissolved in anhydrous THF (approximately 0.3 M concentration).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.3 eq) is added dropwise to the stirred solution via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium intermediate is typically accompanied by a color change. The reaction is stirred at -78 °C for an additional 40 minutes.

-

Borylation: Trimethyl borate (1.9 eq) is then added dropwise to the reaction mixture at -78 °C.

-

Warming: The reaction is allowed to slowly warm to room temperature and is stirred for 4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by trituration with a mixture of ethyl acetate and hexanes (typically in a 1:4 ratio) to yield 3-Ethoxy-4-fluorophenylboronic acid as a white solid.

Mechanistic Rationale

The synthesis proceeds through a two-step mechanism: lithium-halogen exchange followed by electrophilic trapping with trimethyl borate.

-

Lithium-Halogen Exchange: The highly polar carbon-lithium bond in n-butyllithium facilitates the exchange of the bromine atom on the aromatic ring with a lithium atom. This reaction is driven by the formation of the more stable aryllithium species and n-butyl bromide. The low temperature (-78 °C) is crucial to prevent side reactions, such as the deprotonation of the solvent or reaction with other functional groups.

-

Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. This forms a borate-ate complex.

-

Hydrolysis: Upon acidic workup, the borate ester is hydrolyzed to the final boronic acid product. The use of a stoichiometric amount of acid is important to ensure complete hydrolysis without promoting protodeboronation (cleavage of the carbon-boron bond).

Caption: Synthetic workflow for 3-Ethoxy-4-fluorophenylboronic acid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Ethoxy-4-fluorophenylboronic acid. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Sample Preparation: A sample of the synthesized compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| ~7.50 | d | ~8.0 | 1H | Ar-H |

| ~7.40 | dd | ~11.0, 2.0 | 1H | Ar-H |

| ~7.10 | t | ~8.5 | 1H | Ar-H |

| ~4.15 | q | ~7.0 | 2H | -OCH₂CH₃ |

| ~1.45 | t | ~7.0 | 3H | -OCH₂CH₃ |

The broad signal for the B(OH)₂ protons is often not observed or can be exchanged with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~160 | C-F |

| ~150 | C-O |

| ~128 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | C-B |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Note: The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3500-3200 | O-H stretch (boronic acid) | Broad, Strong |

| ~3050 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1600 | C=C stretch (aromatic) | Medium |

| ~1350 | B-O stretch | Strong |

| ~1250 | C-O stretch (ether) | Strong |

| ~1100 | C-F stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this compound.

Expected Molecular Ion:

-

[M+H]⁺: m/z ≈ 185.07

-

[M-H]⁻: m/z ≈ 183.05

Key Fragmentation Peaks:

-

Loss of H₂O from the molecular ion.

-

Cleavage of the C-B bond.

-

Loss of the ethoxy group.

Caption: Analytical workflow for the characterization of 3-Ethoxy-4-fluorophenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 3-Ethoxy-4-fluorophenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed reaction allows for the formation of a C-C bond between the arylboronic acid and an organic halide or triflate. The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

The presence of the ethoxy and fluoro groups on the boronic acid can influence the reactivity and selectivity of the coupling reaction, as well as the properties of the final product.

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is a valuable and versatile building block in modern organic synthesis. The synthetic protocol detailed in this guide provides a reliable and scalable method for its preparation. The comprehensive characterization data presented herein serves as a benchmark for quality control and ensures the identity and purity of the synthesized material. The insights into its application in Suzuki-Miyaura cross-coupling reactions highlight its importance in the development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Chemsrc. 3-Ethoxy-4-fluorophenylboronic acid. [Link]

Sources

3-Ethoxy-4-fluorophenylboronic acid CAS number and properties

An In-Depth Technical Guide to 3-Ethoxy-4-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities.[1] Among the vast arsenal of reagents available for this purpose, fluorinated phenylboronic acids are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of 3-Ethoxy-4-fluorophenylboronic acid (CAS Number: 900174-65-4) , a versatile and increasingly important building block.[2][3] We will delve into its fundamental properties, explore its primary application in Suzuki-Miyaura cross-coupling, and provide field-proven insights into its handling and use. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this reagent to accelerate their research and development endeavors.

Part 1: Physicochemical Profile and Structural Insights

The utility of any chemical reagent begins with a thorough understanding of its intrinsic properties. 3-Ethoxy-4-fluorophenylboronic acid is a white to off-white crystalline powder, valued for its stability and reactivity.[2] Its key physicochemical properties are summarized below.

Table 1: Core Properties of 3-Ethoxy-4-fluorophenylboronic acid

| Property | Value | Reference |

| CAS Number | 900174-65-4 | [2][3] |

| Molecular Formula | C₈H₁₀BFO₃ | [2][3] |

| Molecular Weight | 183.97 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 328.1 ± 52.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.23 ± 0.10 (Predicted) | [3] |

| Storage | Store at 2-8°C under inert gas | [3] |

The Causality of Structure: Electronic Effects in Action

The specific substitution pattern of 3-Ethoxy-4-fluorophenylboronic acid is not arbitrary; it is a deliberate design that modulates the electronic character of the phenyl ring, thereby fine-tuning its reactivity.

-

4-Fluoro Group: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the ring, which can influence the rates of key steps in the Suzuki-Miyaura catalytic cycle, such as transmetalation.[1] This fluorination is a critical strategy for enhancing the biological performance of the final product.[1][4]

-

3-Ethoxy Group: The ethoxy group at the meta-position is primarily an electron-donating group through its mesomeric effect (+M). This electronic contribution can help to counterbalance the deactivating effect of the fluorine, ensuring a well-poised reactivity profile for efficient cross-coupling.

-

Boronic Acid Moiety: The B(OH)₂ group is the functional heart of the molecule, enabling its participation in palladium-catalyzed reactions.[5] Its Lewis acidic nature is crucial for the activation and subsequent transmetalation step.[6]

This precise electronic balance makes the reagent stable enough for storage and handling, yet reactive enough to participate efficiently in carbon-carbon bond formation under relatively mild conditions.[7]

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The paramount application of 3-Ethoxy-4-fluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, which are prevalent skeletons in pharmaceuticals.[5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group (in this case, the 3-ethoxy-4-fluorophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling 3-Ethoxy-4-fluorophenylboronic acid with a generic aryl bromide. Self-Validation Note: The success of this protocol relies on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a phosphine ligand like SPhos is deliberate; its bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.[8]

Materials & Reagents:

-

3-Ethoxy-4-fluorophenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1 mixture)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, 3-Ethoxy-4-fluorophenylboronic acid, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, briefly purge with inert gas, then add the Pd(OAc)₂ and SPhos. Add a small amount of the reaction solvent and swirl to form a pre-catalyst slurry. This pre-formation helps ensure catalyst homogeneity.

-

Reaction Setup: Add the degassed solvent to the Schlenk flask containing the reagents. Begin vigorous stirring.

-

Catalyst Introduction: Transfer the pre-catalyst slurry to the main reaction flask via syringe.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]

Part 3: Applications in Drug Discovery and Beyond

The true value of 3-Ethoxy-4-fluorophenylboronic acid is realized in the properties of the molecules it helps create. It is a key intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials.[5][7]

-

Pharmaceutical Intermediates: This reagent serves as a critical building block for Active Pharmaceutical Ingredients (APIs).[5] The incorporation of the 3-ethoxy-4-fluorophenyl moiety can be a strategic move to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Boron-containing compounds themselves, including boronic acids and benzoxaboroles, are an emerging class of therapeutics targeting enzymes in cancer and infectious diseases.[4][7]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides benefits from the modularity offered by cross-coupling reactions to enhance efficacy and environmental profiles.[7]

-

Materials Science: The reagent is used to create functional polymers and organic electronic components where the specific electronic properties of the fluorinated biaryl unit can be exploited.[5][7]

Caption: From building block to therapeutic application workflow.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 3-Ethoxy-4-fluorophenylboronic acid is an irritant and requires careful handling.[2][3]

Table 2: GHS Hazard Information

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Skin Irritation - Category 2Eye Irritation - Category 2Specific target organ toxicity – single exposure - Category 3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

(Source: GHS Classification)[2][3]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[2][10]

-

Handling: Avoid contact with skin and eyes.[2][11] Avoid formation of dust. Do not eat, drink, or smoke in the handling area.[2]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and preferably store under an inert atmosphere (nitrogen or argon) to maintain long-term stability.[2][3][11]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][10]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][9][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][9][10]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is more than just a chemical on a shelf; it is an enabling tool for innovation. Its carefully balanced electronic properties make it a robust and reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction. For scientists in drug discovery and materials science, a deep understanding of its properties, reaction mechanisms, and safe handling is paramount to leveraging its full potential. As the demand for complex, precisely functionalized molecules continues to grow, the importance of well-characterized building blocks like this one will only increase, paving the way for the next generation of therapeutics and advanced materials.

References

-

MySkinRecipes. (n.d.). 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (2023). PN-6394 - Safety Data Sheet. Retrieved from [Link]

-

Autech Industry. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3146. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Ethoxy-4-fluorobenzeneboronic acid | 900174-65-4 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. combi-blocks.com [combi-blocks.com]

Reactivity and stability of 3-Ethoxy-4-fluorophenylboronic acid

An In-Depth Technical Guide to the Reactivity and Stability of 3-Ethoxy-4-fluorophenylboronic Acid

Abstract

3-Ethoxy-4-fluorophenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts a nuanced reactivity and stability profile that is critical for researchers to understand. This guide provides a comprehensive analysis of the molecule's physicochemical properties, its reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling, and its inherent stability challenges, including protodeboronation and boroxine formation. We present field-proven experimental protocols, mechanistic insights, and best practices for handling, storage, and analysis, offering a holistic resource for scientists engaged in drug discovery and development.

Introduction: The Strategic Value of a Functionalized Arylboronic Acid

Arylboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions.[1] Among this versatile class of reagents, 3-Ethoxy-4-fluorophenylboronic acid (CAS No. 900174-65-4) is of particular interest. The incorporation of the 3-ethoxy-4-fluorophenyl motif into molecular scaffolds is a strategic decision in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, which are critical for a drug candidate's pharmacokinetic profile.[2] The ethoxy group further influences electronic properties, offering a handle to fine-tune receptor binding interactions.[3] Consequently, this reagent is frequently employed in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.[4][5]

This guide moves beyond a simple cataloging of properties to explain the causality behind its behavior, ensuring that researchers can leverage its full potential while mitigating common pitfalls.

Physicochemical Properties and Characterization

The foundational properties of 3-Ethoxy-4-fluorophenylboronic acid dictate its handling, solubility, and analytical characterization. As is common with many boronic acids, commercial batches often contain varying amounts of the corresponding anhydride, known as a boroxine.

| Property | Value | Source(s) |

| CAS Number | 900174-65-4 | [6] |

| Molecular Formula | C₈H₁₀BFO₃ | [6] |

| Molecular Weight | 183.97 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 294°C (lit.) | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, Dioxane, and DMF. | General Knowledge |

Analytical Characterization: Ensuring the purity of 3-Ethoxy-4-fluorophenylboronic acid is critical for reproducible synthetic outcomes. Several analytical techniques are employed for its quality control.[8][9]

| Method | Principle | Application & Selectivity |

| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Excellent for identifying the parent compound, its boroxine, and common impurities like the protodeboronated arene. Offers very high selectivity.[8] |

| HPLC-UV | Separation by liquid chromatography with UV absorbance detection. | A robust method for routine purity checks and quantification. Sensitivity is typically in the µg/mL to ng/mL range.[8][10] |

| ¹H & ¹⁹F NMR | Nuclear Magnetic Resonance spectroscopy. | Provides structural confirmation and can quantify impurities if an internal standard is used. ¹⁹F NMR is particularly useful for fluorine-containing compounds. |

| GC-MS | Gas chromatography with mass spectrometry. | Generally unsuitable due to the low volatility and thermal instability of boronic acids, though derivatization can sometimes be employed.[8][10] |

Core Reactivity Profile: The Suzuki-Miyaura Coupling

The premier application of 3-Ethoxy-4-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The reaction's success hinges on a palladium catalyst, a base, and appropriate solvents to facilitate the coupling of the boronic acid with an organohalide.[1]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic nature of the substituents on the phenylboronic acid plays a crucial role. The electron-donating ethoxy group can accelerate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred. Conversely, the strongly electron-withdrawing fluorine atom can have a retarding effect. This electronic balance makes the choice of base and reaction conditions particularly important for achieving high efficiency.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling 3-Ethoxy-4-fluorophenylboronic acid with a generic aryl bromide.

Workflow Diagram:

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), 3-Ethoxy-4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[11]

-

Inerting: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate (2x10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Stability and Key Degradation Pathways

While powerful, arylboronic acids are susceptible to several degradation pathways that can diminish yields and complicate purification.[12] Understanding these is key to their successful application.

Protodeboronation: The Primary Side Reaction

Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond, resulting in an undesired arene byproduct.[12] This reaction is highly dependent on pH, temperature, and the electronic properties of the aryl group.[13][14]

-

Mechanism: It can be catalyzed by both acid and base. Under the basic conditions typical of Suzuki-Miyaura coupling, the reaction proceeds through the formation of the boronate anion [Ar-B(OH)₃]⁻, which then reacts with a proton source (like water) in a rate-limiting step.[12][15] Electron-donating groups can sometimes accelerate this process.[14]

Mitigation Strategies:

-

Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable surrogates that slowly release the active boronic acid under basic conditions, keeping its instantaneous concentration low and suppressing decomposition.[16][17]

-

Reaction Optimization: Minimizing reaction time and temperature can reduce the extent of protodeboronation.

-

Choice of Base: Using milder bases or carefully controlling stoichiometry can be beneficial.

Boroxine Formation

In the solid state or upon heating in aprotic solvents, boronic acids can undergo dehydration to form a stable cyclic trimer anhydride called a boroxine.[18]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This is an equilibrium process. While boroxines are often present in commercial reagents, it is not always detrimental. In the presence of water, as is common in many Suzuki coupling protocols, the boroxine readily hydrolyzes back to the monomeric boronic acid, which is the active species in the catalytic cycle.[18] However, the presence of significant amounts of boroxine can affect the reagent's weight-based stoichiometry.

Oxidative Instability

Boronic acids can be susceptible to oxidation, particularly at physiological pH in the presence of reactive oxygen species.[19] While less of a concern in a typical deoxygenated synthetic reaction, it underscores the importance of handling these reagents under an inert atmosphere for long-term storage and in sensitive applications.

Handling, Storage, and Safety

Proper handling and storage are paramount to preserving the integrity of 3-Ethoxy-4-fluorophenylboronic acid and ensuring laboratory safety.

Storage Recommendations:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20][21]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.

-

Compatibility: Store away from strong oxidizing agents, strong bases, and excessive heat.[21]

Handling and Personal Protective Equipment (PPE):

-

Hazard Profile: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid breathing dust.[7]

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is a highly valuable and versatile reagent, but its effective use demands a nuanced understanding of its reactivity and stability. Its performance in the Suzuki-Miyaura coupling is modulated by its unique electronic substituents, requiring careful optimization of reaction conditions. The primary stability challenges—protodeboronation and boroxine formation—are manageable through awareness of the underlying mechanisms and the adoption of appropriate mitigation strategies and handling protocols. By adhering to the principles and procedures outlined in this guide, researchers can confidently and reproducibly harness the synthetic power of this important building block in their pursuit of novel pharmaceuticals and advanced materials.

References

-

Yan, G., & He, J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link][22][23][24][25]

-

Raines, R. T., & Kiessling, L. L. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link][19]

-

Coombs, J. R., et al. (2015). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link][13]

-

Wang, S., et al. (2019). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. ResearchGate. [Link][26][27]

-

Reddy, V. P., et al. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][9]

-

Fyfe, J. W. B., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link][14][28]

-

Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link][10][29]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link][16]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link][18]

-

Organic Syntheses. (n.d.). Suzuki-Miyaura Coupling. Organic-Syntheses.org. [Link][11]

-

MySkinRecipes. (n.d.). 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID. MySkinRecipes. [Link][3]

-

Autechem. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Autechem. [Link][4]

-

Autechem. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Autechem. [Link][5]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link][17]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link][1]

-

University College London. (n.d.). Fluorine in drug discovery: Role, design and case studies. UCL Department of Chemistry. [Link][2]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link][20]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link][21]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Ethoxy-4-fluorophenylboronic acid | 900174-65-4 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. laballey.com [laballey.com]

- 21. nottingham.ac.uk [nottingham.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins | Semantic Scholar [semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Ethoxy-4-fluorophenylboronic Acid: Solubility, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxy-4-fluorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. As a substituted arylboronic acid, its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is well-established. However, realizing its full potential requires a nuanced understanding of its physicochemical properties, specifically its solubility and stability. This document offers field-proven insights and detailed protocols to empower researchers in the effective use and management of this compound.

Core Physicochemical Properties and Structural Considerations

3-Ethoxy-4-fluorophenylboronic acid (CAS No. 900174-65-4) is a white to off-white crystalline solid.[1] Its structure, featuring an ethoxy and a fluoro substituent on the phenyl ring, influences its reactivity and physical characteristics.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): The cornerstone of its reactivity, this functional group is a Lewis acid and is crucial for the transmetalation step in palladium-catalyzed cross-coupling reactions.

-

Fluorine Substituent: The presence of a fluorine atom can modulate the electronic properties of the phenyl ring, potentially influencing the pKa of the boronic acid and its reactivity in catalytic cycles.

-

Ethoxy Group: This group can affect the lipophilicity and solubility profile of the molecule.

A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is a reversible equilibrium that is influenced by the presence of water and temperature.[2] The presence of varying amounts of the anhydride is common in commercial batches of this reagent.[3]

Solubility Profile: A Predictive and Experimental Approach

Precise, quantitative solubility data for 3-Ethoxy-4-fluorophenylboronic acid is not extensively documented in publicly available literature. However, based on the general behavior of phenylboronic acids, a qualitative solubility profile can be predicted. This section provides both the expected solubility trends and detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.

Predicted Solubility

The polarity of the ethoxy and fluoro substituents suggests that 3-Ethoxy-4-fluorophenylboronic acid will exhibit good solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of 3-Ethoxy-4-fluorophenylboronic Acid

| Solvent Class | Examples | Predicted Solubility |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

| Polar Protic | Methanol, Ethanol | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |

| Non-polar Aromatic | Toluene, Benzene | Low to Moderate |

| Non-polar Aliphatic | Hexanes, Heptane | Very Low |

| Aqueous | Water, Buffered Solutions | Low |

Experimental Determination of Solubility

For drug discovery and development, understanding both kinetic and thermodynamic solubility is crucial. Kinetic solubility is often measured in early-stage screening, while thermodynamic solubility provides a more fundamental measure of a compound's solubility at equilibrium.[4]

This high-throughput method is suitable for rapid screening of solubility in aqueous buffers, which is particularly relevant for biological assays.[5][6][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Ethoxy-4-fluorophenylboronic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This method determines the equilibrium solubility and is considered the gold standard.[6][8][9]

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Ethoxy-4-fluorophenylboronic acid to a vial containing a known volume of the test solvent (e.g., various organic solvents or aqueous buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A calibration curve prepared from known concentrations of the compound is required for accurate quantification.

Storage and Handling: Ensuring Stability and Integrity

Proper storage and handling are paramount to maintaining the quality and reactivity of 3-Ethoxy-4-fluorophenylboronic acid.

Recommended Storage Conditions

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[12][13]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[13]

-

Container: Keep the container tightly sealed to prevent moisture absorption.[1][3]

-

Light: Protect from light.

Causality Behind Storage Recommendations

The stringent storage conditions are necessitated by two primary chemical behaviors of boronic acids:

-

Hygroscopicity: Phenylboronic acids are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping and affect the accuracy of weighing.

-

Boroxine Formation: As previously mentioned, boronic acids can reversibly form their corresponding trimeric anhydrides (boroxines) upon dehydration. While this is an equilibrium process, storing the compound in a dry environment helps to minimize the formation of the boroxine. For many applications, the presence of the boroxine is not detrimental as it can readily hydrolyze back to the monomeric boronic acid in the presence of water or protic solvents in the reaction mixture.

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle 3-Ethoxy-4-fluorophenylboronic acid in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][14][15]

-

Dispensing: When weighing, work quickly to minimize exposure to atmospheric moisture. If possible, handle in a glove box.

-

Solution Preparation: When preparing solutions, be mindful of the potential for the boronic acid/boroxine equilibrium. For applications requiring the monomeric form, dissolving in a solvent mixture containing a small amount of water and allowing it to stir can facilitate the hydrolysis of any boroxine present.

Analytical Methods for Quality Control

Regularly assessing the purity and integrity of 3-Ethoxy-4-fluorophenylboronic acid is crucial for reproducible experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-Ethoxy-4-fluorophenylboronic acid and for quantifying its concentration in solubility studies.

Table 2: Example HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or phosphoric acid |

| Gradient | A linear gradient, for example, from 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: Method development and optimization may be required for specific applications and impurity profiles.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural confirmation and for studying the equilibrium between the boronic acid and its boroxine anhydride.

-

¹H NMR: Can be used for structural elucidation and purity assessment. The spectra can sometimes be complex due to the presence of both the monomer and the trimer.[17]

-

¹¹B NMR: This technique is particularly useful for observing the boron environment. The boronic acid and its corresponding boroxine typically have distinct chemical shifts, allowing for the characterization of their equilibrium.[2][18][19][20] Generally, boronic acids appear around 30 ppm, while boroxines are found slightly downfield at approximately 33 ppm.[19]

Logical Workflows and Diagrams

Workflow for Preparing a Quantified Stock Solution

Caption: Workflow for preparing and storing a quality-controlled stock solution.

Decision Tree for Addressing Solubility Issues

Caption: Decision-making process for addressing solubility challenges.

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is a valuable synthetic building block. A thorough understanding of its solubility, stability, and handling requirements is essential for its effective and safe use. While a comprehensive, publicly available dataset on its quantitative solubility is limited, this guide provides the predictive framework and robust experimental protocols necessary for researchers to generate this critical data in-house. By adhering to the storage and handling recommendations and employing the analytical methods outlined, scientists can ensure the integrity of their starting material and the reproducibility of their experimental outcomes.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Hewitt, M., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

-

MySkinRecipes. (n.d.). 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID. Retrieved from [Link]

- Islam, T. M., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 18(4), 469-472.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5653.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. 3-Ethoxy-4-fluorophenylboronic Acid | 900174-65-4 | TCI AMERICA [tcichemicals.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. evotec.com [evotec.com]

- 12. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]

- 13. 3-Ethoxy-4-fluorobenzeneboronic acid | 900174-65-4 [amp.chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. reddit.com [reddit.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Exploration of Novel Derivatives of 3-Ethoxy-4-fluorophenylboronic Acid

Authored by: A Senior Application Scientist

Abstract

3-Ethoxy-4-fluorophenylboronic acid stands as a privileged scaffold in modern synthetic chemistry, offering a unique combination of electronic and steric properties for the development of novel pharmaceuticals and functional materials. The strategic placement of a fluorine atom and an ethoxy group provides medicinal chemists with fine control over molecular properties such as metabolic stability, lipophilicity, and binding interactions. This guide offers an in-depth technical exploration of synthetic strategies for creating novel derivatives from this core, with a strong emphasis on the causality behind experimental choices. We present detailed, field-proven protocols for key cross-coupling reactions, comprehensive characterization methodologies, and a discussion of the potential applications for the resulting compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of the 3-Ethoxy-4-fluorophenyl Moiety

The utility of arylboronic acids in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, is well-established.[1][2] Within this versatile class of reagents, 3-Ethoxy-4-fluorophenylboronic acid (CAS 900174-65-4) is of particular interest due to the distinct and synergistic effects of its substituents.

-

The 4-Fluoro Substituent: The introduction of a fluorine atom is a common strategy in medicinal chemistry. Its high electronegativity can profoundly influence the acidity of nearby protons, modulate binding interactions with protein targets, and, crucially, block sites of metabolic oxidation. This often leads to an improved pharmacokinetic profile, including increased bioavailability and a longer half-life.

-

The 3-Ethoxy Substituent: Positioned meta to the boronic acid, the ethoxy group serves multiple functions. It acts as a lipophilic handle, potentially improving membrane permeability. As a hydrogen bond acceptor, it can form key interactions within a biological target's binding pocket. Furthermore, its steric profile can enforce specific conformations (torsion angles) in the final biaryl products, which is a critical parameter for optimizing target affinity and selectivity.

This combination makes the 3-ethoxy-4-fluorophenyl scaffold a powerful starting point for generating compound libraries with finely tuned physicochemical and pharmacological properties.[3][4]

Synthetic Strategies for Derivatization

The primary avenue for elaborating the 3-Ethoxy-4-fluorophenylboronic acid core is through transition metal-catalyzed cross-coupling reactions. These methods offer robust and modular approaches to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for coupling 3-Ethoxy-4-fluorophenylboronic acid with aryl, heteroaryl, or vinyl halides and triflates.[5] Its reliability, mild conditions, and tolerance of a wide array of functional groups make it the workhorse for creating diverse biaryl structures.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 3-Ethoxy-4-fluorophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane, THF, or toluene with water (e.g., 4:1 ratio) is commonly used.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting phosphine ligand under a positive pressure of inert gas.

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring: Monitor the consumption of the limiting reagent (the aryl halide) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Causality Behind the Protocol:

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical to preserve its catalytic activity throughout the reaction.

-

Base: The base is not merely a spectator. It is required to activate the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is essential for the transmetalation step of the catalytic cycle.[2]

-

Solvent System: The biphasic solvent system is chosen to dissolve the organic-soluble aryl halide and catalyst as well as the water-soluble inorganic base, ensuring all components can interact effectively.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Alternative Coupling Strategies for Expanded Diversity

To access derivatives beyond biaryl structures, other cross-coupling reactions are invaluable.

-

Chan-Lam Coupling (C-N/C-O Bond Formation): For the synthesis of aryl amines and aryl ethers, the copper-catalyzed Chan-Lam coupling provides a powerful alternative to palladium-based methods like the Buchwald-Hartwig reaction.[6][7] It couples the boronic acid directly with N-H or O-H containing compounds, often under mild, aerobic conditions.[8][9] This is particularly advantageous for creating novel aniline or phenol ether derivatives.

-

Liebeskind-Srogl Coupling (C-C Bond Formation for Ketones): To synthesize ketone derivatives, the Liebeskind-Srogl coupling offers a unique and mild approach.[10][11] This palladium-catalyzed reaction couples the boronic acid with a thioester in the presence of a stoichiometric copper(I) carboxylate (e.g., CuTC), avoiding the need for strong bases that could be incompatible with sensitive functional groups.[12][13][14]

Comprehensive Characterization of Novel Derivatives

Rigorous characterization is non-negotiable to confirm the structure and purity of any newly synthesized derivative. A multi-technique approach is standard practice.

| Analytical Technique | Purpose | Key Information Provided |

| ¹H NMR | Primary Structure Elucidation | Provides information on the number, connectivity, and chemical environment of protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number and type of carbon atoms in the molecule. |

| ¹⁹F NMR | Fluorine Incorporation | Confirms the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the exact mass of the molecule, confirming its elemental composition. |

| HPLC/LC-MS | Purity Assessment | Quantifies the purity of the compound and identifies any potential impurities. |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O, N-H, O-H).[15] |

Visualization of Key Synthetic Processes

The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[16]

General Workflow for Derivative Synthesis and Evaluation

Caption: A generalized workflow from synthesis to application screening.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from 3-Ethoxy-4-fluorophenylboronic acid are highly relevant to contemporary research and development.

-

Medicinal Chemistry: Boronic acids and their derivatives are crucial in drug discovery.[1] They serve as inhibitors for enzymes like serine proteases and have been incorporated into approved drugs.[17][18] Derivatives of this specific core are attractive for developing kinase inhibitors in oncology, agents for neurological disorders, and novel antibacterial compounds.[19]

-

Agrochemicals: The principles of medicinal chemistry extend to the development of next-generation herbicides and pesticides, where enhanced potency and metabolic stability are key objectives.[20]

-

Materials Science: Biaryl structures are fundamental to organic electronics. The electronic properties conferred by the fluoro and ethoxy groups can be used to tune the band gap and charge-transport properties of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

3-Ethoxy-4-fluorophenylboronic acid is more than just a synthetic reagent; it is a strategic building block that empowers chemists to design and create novel molecules with precision and purpose. By understanding the underlying principles of the powerful cross-coupling reactions at their disposal and adhering to rigorous standards of characterization, researchers can fully exploit the potential of this versatile scaffold. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis and exploration of new derivatives destined for a wide range of scientific applications.

References

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. [Link]

-

Thieme. (2022). The Liebeskind–Srogl Cross-Coupling. Synfacts, 18(08), 891. [Link]

-

Kaur, N., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Inorganica Chimica Acta, 525, 120468. [Link]

-

Chem-Station. (2018). Liebeskind-Srogl Cross Coupling. Chem-Station International Edition. [Link]

-

ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid with different substrates. ResearchGate. [Link]

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260-11261. [Link]

-

Caselli, E., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 18(13), 4873-4883. [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Liebeskind–Srogl coupling. Wikipedia. [Link]

-

Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]

-

Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Pharmaceutical Development and Technology, 23(10), 1017-1023. [Link]

-

MySkinRecipes. (n.d.). 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID. MySkinRecipes. [Link]

-

ResearchGate. (n.d.). Scheme of (a) synthesis of phenylboronic acid derivatives. ResearchGate. [Link]

-

Qiu, Y., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 9, 641829. [Link]

-

Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Pharmaceutical Development and Technology, 23(10), 1017-1023. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3237. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Angene. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Angene. [Link]

-

Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(18), 5543. [Link]

-

Angene. (2025, October 24). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Angene. [Link]

-

Kaushal, S., et al. (2021). Boron Chemistry for Medical Applications. Applied Sciences, 11(21), 9965. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Liebeskind-Srogl Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 12. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

The Catalyst's Edge: A Technical Guide to the Applications of 3-Ethoxy-4-fluorophenylboronic Acid in Modern Catalysis

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds remains a cornerstone of innovation, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of building blocks available to the synthetic chemist, substituted phenylboronic acids have emerged as exceptionally versatile reagents. This guide focuses on a uniquely tailored molecule, 3-Ethoxy-4-fluorophenylboronic Acid , and its burgeoning role in catalysis. Herein, we delve into its principal applications, offering not just a theoretical overview, but a practical, field-proven perspective on its utility in key catalytic transformations. We will explore the mechanistic nuances, provide detailed experimental protocols, and present a compelling case for its adoption in complex molecular design.

Introduction: The Strategic Advantage of Substitution

3-Ethoxy-4-fluorophenylboronic acid is more than just another arylboronic acid. Its specific substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—imparts a unique electronic and steric profile. This duality is key to its reactivity and selectivity in palladium- and copper-catalyzed cross-coupling reactions. The ethoxy group can enhance the nucleophilicity of the aromatic ring, while the fluorine atom can modulate the acidity of the boronic acid and influence the pharmacokinetic properties of the resulting products, a feature of particular interest in drug discovery.[1]

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a titan of carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[2][3] 3-Ethoxy-4-fluorophenylboronic acid serves as an exemplary coupling partner in these reactions, enabling the efficient synthesis of complex biaryl structures.[4][5]

Mechanistic Considerations: The Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role in the transmetalation step. The electron-donating ethoxy group on the 3-Ethoxy-4-fluorophenylboronic acid scaffold can facilitate this step by increasing the electron density on the ipso-carbon, thereby promoting its transfer to the palladium center. Conversely, the electron-withdrawing fluorine atom can increase the Lewis acidity of the boron center, potentially influencing the rate of formation of the boronate species, which is often the active transmetalating agent.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

The following protocol provides a general framework for the Suzuki-Miyaura coupling of 3-Ethoxy-4-fluorophenylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

3-Ethoxy-4-fluorophenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-Ethoxy-4-fluorophenylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 3-Bromopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >90 |

Note: The yields presented are typical ranges and can vary based on the specific substrate and reaction conditions.

Forging C-N Bonds: The Chan-Lam Coupling

The Chan-Lam coupling offers a powerful alternative to the more established Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[6] This copper-catalyzed reaction couples arylboronic acids with amines, amides, and other N-nucleophiles, often under milder, aerobic conditions.[7] 3-Ethoxy-4-fluorophenylboronic acid is a competent partner in these transformations, providing access to a range of N-arylated products.[8]

Mechanistic Insights: A Copper-Mediated Dance

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than that of the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the formation of a copper(II)-aryl species, which then interacts with the N-nucleophile. The reaction is believed to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. The presence of an oxidant, often atmospheric oxygen, is crucial for re-oxidizing Cu(I) to Cu(II) to complete the catalytic cycle.[9]

Diagram 2: Generalized Chan-Lam Catalytic Cycle